Protodeboronation Resistance
Potassium organotrifluoroborates are significantly less prone to protodeboronation than their boronic acid counterparts. While quantitative head-to-head data for the oxetan-3-yl derivative specifically are not available, class-level inference from Molander's systematic studies shows that potassium trifluoroborates exhibit negligible protodeboronation under conditions that lead to complete decomposition of boronic acids [1].
| Evidence Dimension | Resistance to protodeboronation |
|---|---|
| Target Compound Data | Negligible decomposition |
| Comparator Or Baseline | Boronic acids (class) |
| Quantified Difference | Qualitative: trifluoroborates survive conditions that destroy boronic acids |
| Conditions | Acidic aqueous/organic biphasic systems |
Why This Matters
This stability enables multi-step synthetic sequences where the boron moiety must be retained through acidic workups or reactions, avoiding premature loss of the valuable oxetane group.
- [1] Molander, G. A.; Cavalcanti, L. N. Synthesis of Trifluoromethylated Pyrazoles via the 1,3-Dipolar Cycloaddition of Nitrile Imines with Potassium Trifluoro(propen-2-yl)borate. J. Org. Chem. 2011, 76 (15), 623–630. https://doi.org/10.1021/jo102208j View Source
